

Spectroscopic Data of Ethyl 2,6-dimethylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2,6-dimethylnicotinate

Cat. No.: B156971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Ethyl 2,6-dimethylnicotinate**. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages predicted data and established principles of spectroscopic analysis for organic molecules. It is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2,6-dimethylnicotinate**. These values are calculated based on the known structure of the molecule and typical spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.05	d	1H	H-4
~7.10	d	1H	H-5
~4.35	q	2H	-OCH ₂ CH ₃
~2.60	s	3H	2-CH ₃
~2.55	s	3H	6-CH ₃
~1.40	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~168	Quaternary	C=O
~158	Quaternary	C-6
~155	Quaternary	C-2
~138	CH	C-4
~125	Quaternary	C-3
~120	CH	C-5
~61	CH ₂	-OCH ₂ CH ₃
~24	CH ₃	2-CH ₃ or 6-CH ₃
~22	CH ₃	2-CH ₃ or 6-CH ₃
~14	CH ₃	-OCH ₂ CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1725	Strong	C=O stretch (ester)
~1600, ~1580	Medium	C=C and C=N stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
179	High	[M] ⁺ (Molecular Ion)
164	Medium	[M - CH ₃] ⁺
150	High	[M - C ₂ H ₅] ⁺
134	High	[M - OC ₂ H ₅] ⁺
106	Medium	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Ethyl 2,6-dimethylnicotinate** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the neat liquid sample directly onto the ATR crystal.
- Ensure complete coverage of the crystal surface for optimal signal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

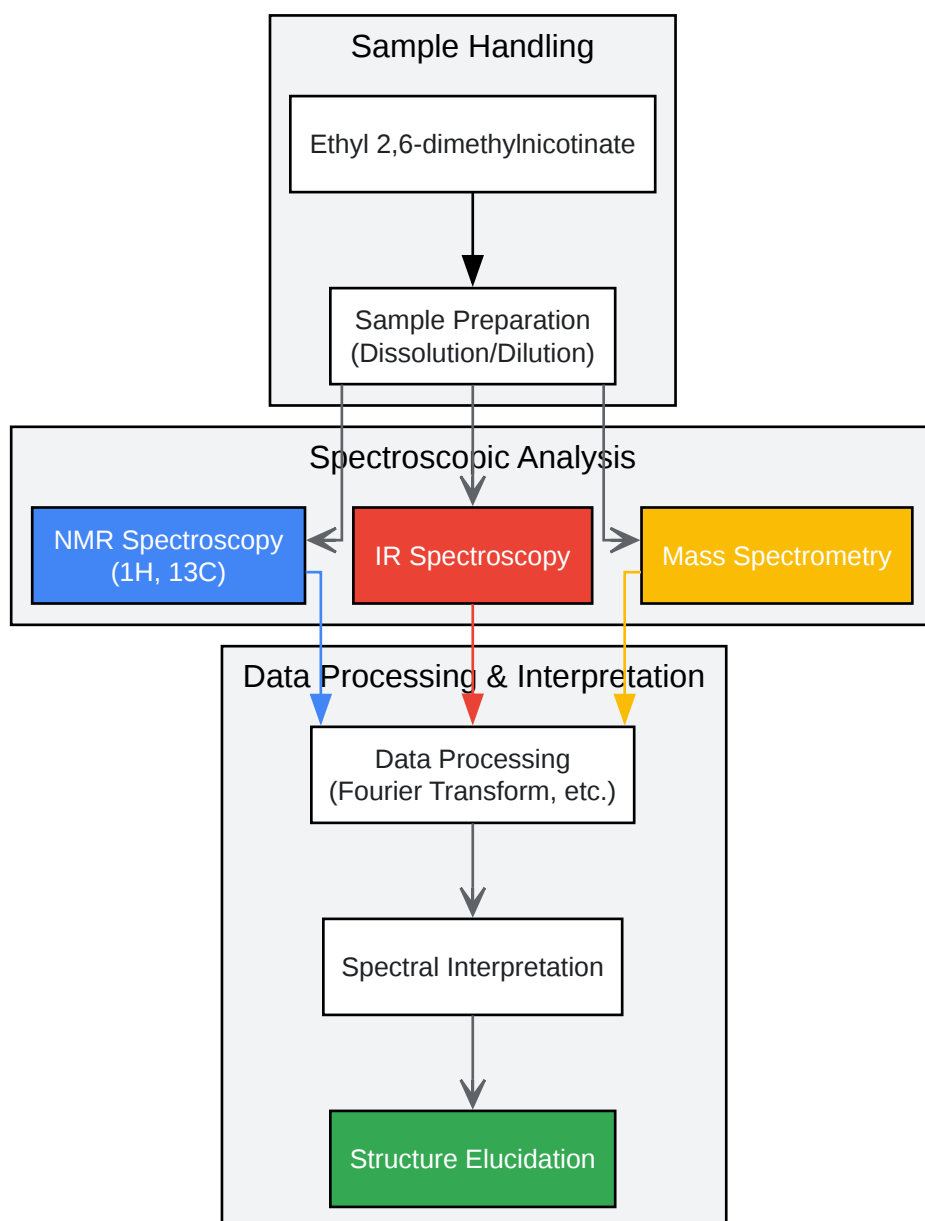
- Gas Chromatograph:
 - Injector: Split/splitless, operated in split mode.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-300.

- Source Temperature: 230°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 2,6-dimethylnicotinate**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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